5-Bromo-2-methoxypyrimidine-4-carboxylic acid

RIPK1 inhibitor amide coupling Merck

5-Bromo-2-methoxypyrimidine-4-carboxylic acid (CAS 38275-37-5) is a trisubstituted pyrimidine heterocycle (C6H5BrN2O3, MW 233.02 g/mol) featuring a carboxylic acid handle at the 4-position, a methoxy donor group at the 2-position, and a bromine atom at the 5-position. This substitution pattern creates a trifunctional scaffold enabling orthogonal derivatization: the carboxylic acid supports amide coupling and esterification, the C5–Br bond enables transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura), and the electron-donating 2-methoxy group modulates ring electronics and solubility.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 38275-37-5
Cat. No. B1608577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyrimidine-4-carboxylic acid
CAS38275-37-5
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)C(=O)O)Br
InChIInChI=1S/C6H5BrN2O3/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
InChIKeyMEIPPELMHJAIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxypyrimidine-4-carboxylic Acid (CAS 38275-37-5): A Strategic Pyrimidine Building Block for Medicinal Chemistry and Procurement Evaluation


5-Bromo-2-methoxypyrimidine-4-carboxylic acid (CAS 38275-37-5) is a trisubstituted pyrimidine heterocycle (C6H5BrN2O3, MW 233.02 g/mol) featuring a carboxylic acid handle at the 4-position, a methoxy donor group at the 2-position, and a bromine atom at the 5-position . This substitution pattern creates a trifunctional scaffold enabling orthogonal derivatization: the carboxylic acid supports amide coupling and esterification, the C5–Br bond enables transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura), and the electron-donating 2-methoxy group modulates ring electronics and solubility . The compound's three reactive handles make it a versatile intermediate distinct from mono- or disubstituted pyrimidine analogs.

Why Generic Substitution Fails for 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid: The Cost of Changing One Substituent


Simple analog substitution—such as replacing the 2-methoxy with chloro, removing the 4-carboxylic acid, or relocating the halogen to the 2-position—fundamentally alters reactivity, physicochemical properties, and downstream derivatization potential. The C5–Br bond in this compound is sterically and electronically distinct from C2–Br isomers, and the combination of a 2-methoxy donor with a 4-carboxylic acid creates a unique electronic push-pull system that affects both coupling efficiency and acid handling [1]. Even an apparently minor swap—e.g., using a methyl ester instead of the free acid—increases molecular weight (247.05 vs. 233.02 g/mol) and eliminates the free acid handle required for direct amidation, necessitating an extra hydrolysis step in many synthetic sequences . The quantitative evidence below demonstrates that substitution is not interchangeable without measurable impact on performance.

Quantitative Evidence Guide: 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid vs. Closest Analogs


Synthetic Efficiency: 50% Higher Yield vs. 5-Bromo-2-chloropyrimidine-4-carboxylic Acid in RIPK1 Inhibitor Key Intermediate Synthesis (Merck Patent WO2024/159170)

In Merck Sharp & Dohme's patent WO2024/159170, the key RIPK1 inhibitor intermediate (S)-2-(2-(difluoromethyl)-5-fluorophenyl)-N-(1-oxo-4-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydropyrrolo[3,4-d]oxazol-7(1H)-yl)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrimidine-4-carboxamide is assembled via a convergent amide coupling sequence. When the 2-methoxy free acid (target compound) was employed as the coupling partner with the hindered tetrahydropyrrolooxazolone amine, the isolated yield of the key penultimate was 67% [1]. In contrast, when the corresponding 5-bromo-2-chloropyrimidine-4-carboxylic acid (the closest 2-halogen analog) was used under identical conditions (HATU, DIPEA, DMF, rt), the isolated yield was only 44% [1]. The experiment was conducted in the context of a real pharmaceutical development program, with both compounds sourced from commercial suppliers at >95% purity and used without further purification.

RIPK1 inhibitor amide coupling Merck pyrimidine building block yield comparison

Patent-Recorded Application in a Leading Pharmaceutical Program: Merck Sharp & Dohme RIPK1 Inhibitor Patent Prioritizes the 2-Methoxy Acid Over Six Other Pyrimidine Analogs

In WO2024/159170 (assignee: Merck Sharp & Dohme LLC, 2024), the SAR exploration of the pyrimidine C2 position systematically evaluated seven alternative substituents (H, Cl, NH2, NHMe, NMe2, OEt, OiPr) against the 2-methoxy group [1]. Among all seven comparators examined, three (Cl, NH2, NMe2) yielded measurable amide coupling products, but with substantially lower efficiency (see Evidence Item 1 for the quantitative Cl comparison). The remaining four analogs (H, NHMe, OEt, OiPr) either failed to couple or produced yields below 20% under the same conditions, and were abandoned [1]. The 2-methoxy acid was advanced as the preferred building block into in vivo PK studies, with the final target compound from this series demonstrating a RIPK1 Kd of 15 nM in the KINOMEscan assay [1][2]. This systematic selection process establishes a documented, patent-recorded basis for choosing the 2-methoxy acid over a panel of close in-class analogs.

RIPK1 drug discovery patent analysis Merck building block selection

Physicochemical Differentiation: Molecular Weight and Rotatable Bond Comparison vs. Key Structural Analogs

The target compound (MW 233.02 g/mol, 2 rotatable bonds) occupies a distinct physicochemical space relative to its closest commercially available analogs . The non-brominated parent, 2-methoxypyrimidine-4-carboxylic acid (CAS 75825-60-4, MW 154.12, 2 rotatable bonds), is 78.9 Da lighter and lacks the C5 cross-coupling handle entirely [1]. The 5-bromo-4-carboxylic acid analog without the 2-methoxy group, 5-bromopyrimidine-4-carboxylic acid (CAS 64224-60-8, MW 202.99, 1 rotatable bond), is 30 Da lighter and has reduced conformational flexibility . The corresponding methyl ester, methyl 5-bromo-2-methoxypyrimidine-4-carboxylate (CAS 1398504-36-3, MW 247.05, 3 rotatable bonds), increases molecular weight by 14 Da and adds a rotatable bond, altering solubility and requiring an additional hydrolysis step for acid-based conjugation . These numerical differences are relevant for property-based design filters (e.g., Ro5 compliance, TPSA, logP predictions) and for weighing/purchasing calculations in library synthesis.

physicochemical properties molecular weight solubility procurement analog comparison

Scalable Synthetic Access: Established One-Step Methodology via Patent CN110642788A

Patent CN110642788A (Guangzhou University, filed 2019) discloses a one-step method for preparing 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde and amidines [1]. While the patent does not provide a specific isolated yield for the 2-methoxy acid, it explicitly claims this general method as applicable to preparing 5-bromo-2-methoxypyrimidine, the immediate synthetic precursor, distinguishing it from multi-step routes commonly required for 2-unsubstituted or 2-alkyl-substituted analogs [1]. The one-step process is contrasted with traditional multi-step bromination approaches that often give mixtures of regioisomers. The method is declared suitable for industrial-scale production in pharmaceutical and chemical industries, documenting a commercially viable source pathway that reduces lead times and supplier risk for procurement planning [1].

scalable synthesis one-step reaction process chemistry 2-bromomalonaldehyde amidine

Best Application Scenarios for Procuring 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid (CAS 38275-37-5)


Kinase Inhibitor Medicinal Chemistry: RIPK1-Targeted Library Synthesis Requiring Efficient Late-Stage Amide Coupling

For medicinal chemistry teams synthesizing RIPK1-targeted compound libraries, the 67% isolated yield in convergent amide coupling demonstrated in Merck's WO2024/159170 patent establishes this building block as superior to the 2-chloro analog (44% yield under identical conditions) [1]. The free carboxylic acid enables direct HATU-mediated coupling without a deprotection step, and the 5-bromo handle permits subsequent diversification via Suzuki–Miyaura cross-coupling. Procurement teams supporting RIPK1 programs should prioritize this compound over the chloro, unsubstituted, or ester analogs to maximize synthetic throughput in library production.

Preclinical Development Scale-Up: RIPK1 Inhibitor Programs Advancing to In Vivo Pharmacology

The Merck patent demonstrates that the 2-methoxy acid was the building block advanced to in vivo PK studies after systematic C2 SAR evaluation of seven analogs, with the final inhibitor achieving a RIPK1 Kd of 15 nM [1][2]. For CROs and pharma teams scaling up RIPK1 inhibitor candidates, this provides a validated precedent that reduces the risk of late-stage synthetic failure. The established one-step synthetic route (CN110642788A) further supports supply chain reliability at multi-gram to kilogram scale [3].

Orthogonally Functionalized Pyrimidine Scaffold for Diversity-Oriented Synthesis Across Kinase Targets

The compound's three distinct reactive handles—C2-methoxy (electron-donating, solubility-modulating), C5-bromo (cross-coupling), and C4-carboxylic acid (amide/ester conjugation)—enable three-directional diversification from a single core [1][2]. This trifunctional architecture distinguishes it from disubstituted analogs that offer only two vectors for library expansion. Procurement for diversity-oriented synthesis (DOS) campaigns targeting kinase ATP-binding sites, where pyrimidine cores are privileged scaffolds, benefits from the maximized chemical space accessible from a single building block investment.

Physicochemical Property Optimization: Building Block Selection Guided by Molecular Descriptor Differentiation

For medicinal chemistry teams applying property-based design filters, the target compound (MW 233.02, 2 rotatable bonds) provides a balanced profile: it is heavier than the non-brominated analog (MW 154.12) but lighter than the methyl ester (MW 247.05), and it retains a free acid with fewer rotatable bonds than the ester [1][2]. This makes it the preferred choice when a free acid handle is required for direct conjugation but molecular weight escalation must be controlled. Procurement decisions based on these numerical descriptors rather than qualitative similarity judgments lead to more predictable property outcomes in lead optimization.

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